



Application Notes and Protocols: Peptide Pulsing of Dendritic Cells with SIINFEKL

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Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "peptide pulsing" involves loading DCs ex vivo with specific peptide antigens, which are then presented on Major Histocompatibility Complex (MHC) class I molecules. This technique is fundamental in immunology research and is a key component in the development of cell-based immunotherapies, such as cancer vaccines.

The SIINFEKL peptide, derived from chicken ovalbumin (amino acids 257-264), is a well-characterized, immunodominant peptide that binds to the mouse H-2Kb MHC class I molecule. This peptide is widely used as a model antigen to study CD8+ T cell responses. Pulsing DCs with SIINFEKL allows for the precise investigation of antigen presentation, T cell activation, and the efficacy of immunotherapeutic strategies.

These application notes provide a detailed overview and protocols for the peptide pulsing of dendritic cells with SIINFEKL, assessment of pulsing efficiency, and subsequent T cell activation.

Data Summary: Quantitative Parameters for SIINFEKL Peptide Pulsing







The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: SIINFEKL Peptide Concentration for Pulsing Dendritic Cells



Peptide Concentration	Cell Type	Incubation Time	Outcome	Reference
1 nM - 1 μM	Murine Bone Marrow-Derived DCs (BMDCs)	4 - 6 hours	Dose-dependent increase in H-2Kb/SIINFEKL complexes. 1 nM considered physiological.	[1][2]
1 μg/mL	Murine Bone Marrow-Derived APCs	Not specified	Detection of SIINFEKL presentation.	[3][4]
10 μΜ	Murine Splenic DCs	Not specified	Induction of near-maximum T cell proliferation.	[5]
30 μΜ	Murine Cells	2 hours	Recommended for pulsing cells in flow staining buffer.	[6]
100 μΜ	Nanoparticles with H-2Kb	18 hours	Maximal exchange of natural peptides with SIINFEKL.	[7]
10-8 to 10-2 μg/mL	OT-I Splenocytes	2 days	Concentration- dependent activation of CD8+ T cells.	[8]
0.01 to 10 ng/mL	OT-I T cells with DC-MVs	3 days	Dose-dependent T cell proliferation and activation.	[9][10]

Table 2: Incubation Time and Temperature for SIINFEKL Peptide Pulsing

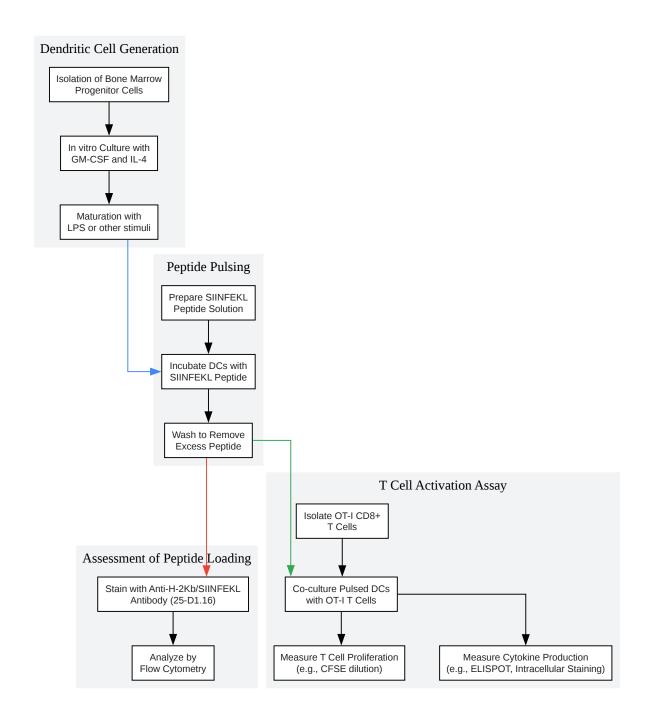


Incubation Time	Incubation Temperature	Cell Type	Notes	Reference
1 hour	37°C	Mature autologous or semi-allogeneic DCs	Standard protocol before washing and co-culture.	
2 hours	37°C	Murine Cells in flow staining buffer	Effective for surface loading of peptide.	[6]
3 - 4 hours	37°C	DC2.4 cells	Standard incubation before washing and co-culture with OT-I splenocytes.	[8]
4 - 6 hours	37°C	Murine BMDCs	Optimal binding of SIINFEKL to H-2Kb.	[1]
Overnight	37°C	Peptide-pulsed stimulator cells	Used for ex vivo analysis of antigen-specific T cells.	[11]
18 hours	37°C	Nanoparticles with H-2Kb	Maximal peptide exchange.	[7]
4°C	Not specified	Murine BMDCs	Very little peptide binding observed.	[2]

Experimental Workflow

The overall experimental workflow for peptide pulsing of dendritic cells with SIINFEKL and subsequent analysis of T cell activation is depicted below.





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Caption: Experimental workflow for SIINFEKL peptide pulsing of dendritic cells.



Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

Materials:

- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, 50 μM 2-mercaptoethanol)
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4)
- 6-well tissue culture plates
- Bone marrow from C57BL/6 mice

Procedure:

- Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
- Prepare a single-cell suspension by flushing the bones with complete RPMI-1640 and passing the cells through a 70 μm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with complete RPMI-1640.
- Plate the cells at a density of 2 x 106 cells/well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
- Incubate at 37°C in a 5% CO2 incubator.
- On day 3, gently remove 1 mL of the medium and add 1 mL of fresh medium containing GM-CSF and IL-4.



 On day 6, harvest the non-adherent and loosely adherent cells. These are immature dendritic cells.

For maturation, incubate the immature DCs with a stimulating agent such as Lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours prior to peptide pulsing.[8][12]

Protocol 2: SIINFEKL Peptide Pulsing of Dendritic Cells

This protocol details the loading of SIINFEKL peptide onto mature BMDCs.

Materials:

- Mature BMDCs
- SIINFEKL peptide (reconstituted in sterile, endotoxin-free water or DMSO)
- Complete RPMI-1640 medium or serum-free medium
- Phosphate-Buffered Saline (PBS)

Procedure:

- Resuspend mature BMDCs at a concentration of 1-5 x 106 cells/mL in medium.
- Add SIINFEKL peptide to the cell suspension at a final concentration ranging from 1 nM to 10 μM. The optimal concentration should be determined empirically for your specific application.[1][2][5]
- Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.[8][13]
- After incubation, wash the cells three times with PBS or medium to remove any unbound peptide.
- The SIINFEKL-pulsed DCs are now ready for use in downstream applications.

Protocol 3: Assessment of Peptide Loading by Flow Cytometry



This protocol describes how to verify the successful loading of SIINFEKL onto the H-2Kb molecules on the surface of DCs.

Materials:

- SIINFEKL-pulsed DCs
- Unpulsed DCs (negative control)
- FACS buffer (PBS with 1% FBS)
- Anti-mouse CD16/32 antibody (Fc block)
- FITC or PE-conjugated anti-mouse H-2Kb bound to SIINFEKL monoclonal antibody (clone 25-D1.16)
- FITC or PE-conjugated isotype control antibody
- Flow cytometer

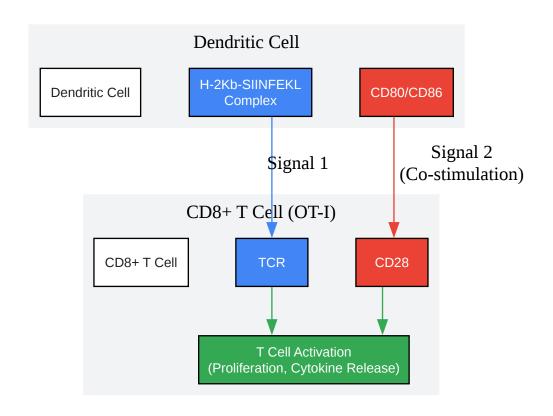
Procedure:

- Resuspend approximately 1 x 106 SIINFEKL-pulsed and unpulsed DCs in 100 μ L of FACS buffer.
- Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
- Add the 25-D1.16 antibody or the isotype control to the respective tubes.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in an appropriate volume of FACS buffer for analysis.
- Acquire the samples on a flow cytometer and analyze the fluorescence intensity of the DC population. Successful pulsing will result in a significant shift in fluorescence for the cells stained with the 25-D1.16 antibody compared to the unpulsed and isotype controls.[3][4]



Signaling Pathway and T Cell Activation

Upon successful pulsing, the SIINFEKL peptide is presented by the H-2Kb molecule on the DC surface. This peptide-MHC (pMHC) complex is then recognized by the T cell receptor (TCR) on cognate CD8+ T cells, such as those from OT-I transgenic mice, which express a TCR specific for SIINFEKL. This interaction, along with co-stimulatory signals from molecules like CD80 and CD86 on the DC, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T lymphocytes (CTLs).



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Caption: T cell activation by a SIINFEKL-pulsed dendritic cell.

Protocol 4: In Vitro OT-I T Cell Proliferation Assay

This protocol measures the proliferation of OT-I T cells in response to SIINFEKL-pulsed DCs.

Materials:

SIINFEKL-pulsed DCs



- Unpulsed DCs (negative control)
- Splenocytes from OT-I transgenic mice
- Carboxyfluorescein succinimidyl ester (CFSE)
- Complete RPMI-1640 medium
- 96-well round-bottom plates

Procedure:

- Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
- Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.
- Plate the SIINFEKL-pulsed or unpulsed DCs in a 96-well plate at a density of 2 x 104 cells/well.
- Add the CFSE-labeled OT-I splenocytes to the wells at a DC to T cell ratio of 1:10 (e.g., 2 x 105 T cells/well).
- Co-culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and stain with a fluorescently labeled anti-CD8 antibody.
- Analyze the cells by flow cytometry. T cell proliferation is measured by the serial dilution of the CFSE dye in the CD8+ T cell population. Each peak of decreasing fluorescence intensity represents a round of cell division.[8][13]

Protocol 5: Assessment of T Cell Cytokine Production (ELISPOT)

This protocol quantifies the number of antigen-specific, cytokine-producing T cells.

Materials:

SIINFEKL-pulsed DCs



- OT-I T cells
- ELISPOT plate pre-coated with anti-IFN-y antibody
- Detection antibody (e.g., biotinylated anti-IFN-γ)
- Streptavidin-HRP
- Substrate solution

Procedure:

- Co-culture SIINFEKL-pulsed DCs with OT-I T cells as described in the proliferation assay protocol in an IFN-y ELISPOT plate.
- Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[14]
- Wash the plate to remove the cells.
- Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
- Wash the plate and add streptavidin-HRP.
- Wash the plate and add the substrate solution to develop the spots.
- Stop the reaction and count the number of spots, where each spot represents a single cytokine-secreting cell.[14]

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